(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m1/s1 |
InChI Key |
IWARIVJLIISIED-XINAWCOVSA-N |
Isomeric SMILES |
C[C@]1(C[C@H](CN1)O)C(=O)O |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection and Cyclization Approaches
A common approach starts from suitably protected amino acid precursors, such as N-Boc (tert-butoxycarbonyl) protected hydroxyproline derivatives. Protection of the amine and carboxyl groups is crucial to direct subsequent reactions selectively.
- For example, (2S,4R)-N-Boc-4-hydroxy-L-proline derivatives are used as starting materials.
- The hydroxyl group at the 4-position can be activated (e.g., mesylation or Mitsunobu reaction) to enable substitution or inversion of configuration if needed.
- Cyclization to form the pyrrolidine ring is often achieved under mild conditions to preserve stereochemistry.
Stereochemical Inversion and Functionalization
To access specific stereoisomers such as the (2S,4R) configuration, inversion of the 4-hydroxyl stereocenter may be required:
- Activation of the 4-hydroxyl group by mesylation followed by nucleophilic substitution or intramolecular lactonization can invert stereochemistry.
- A two-step approach involving intramolecular Mitsunobu reaction to form a lactone intermediate, followed by hydrolysis with lithium hydroxide, has been demonstrated to efficiently invert the 4-hydroxyl configuration with good yields (~71%) and scalability.
Deprotection and Final Isolation
After the key transformations, deprotection steps are performed:
- Acid-mediated deprotection (e.g., trifluoroacetic acid or hydrochloric acid) removes Boc and other protecting groups.
- Purification by column chromatography or recrystallization yields the target compound with high purity.
Example Reaction Conditions (From Patent Literature)
- Use of lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) as strong bases at low temperatures (-78°C) to generate enolates or anions for subsequent acylation or cyclization.
- Addition of acetic formic anhydride or formic acetic anhydride as acylating agents under strict temperature control.
- Quenching with acetic acid and water, followed by extraction with ethyl acetate, drying over magnesium sulfate, filtration, and concentration to isolate intermediates.
- Final purification by column chromatography to obtain protected pyrrolidine derivatives in yields ranging from 75% to 83%.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield / Notes |
|---|---|---|---|
| Protection of amine and carboxyl groups | Boc anhydride, tert-butyl N,N'-diisopropylcarbamimidate | Protect functional groups to prevent side reactions | High yield (up to 87%) |
| Activation of 4-hydroxyl group | Mesyl chloride or Mitsunobu reagents | Enable substitution or inversion of stereochemistry | Efficient inversion of configuration |
| Cyclization and ring closure | Base (LHMDS or LDA), low temperature (-78°C) | Formation of pyrrolidine ring | Controlled stereochemistry |
| Acylation | Acetic formic anhydride, formic acetic anhydride | Introduce acyl groups for further transformations | High selectivity |
| Deprotection | Trifluoroacetic acid or 2 M HCl, room temperature | Remove protecting groups | Yields up to 100% for final acid |
| Purification | Column chromatography, recrystallization | Isolate pure compound | High purity confirmed by NMR |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the stereochemistry and purity of intermediates and final products. For example, 1H NMR signals in CDCl3 show characteristic multiplets and doublets corresponding to the pyrrolidine ring protons and protecting groups.
- Optical rotation measurements ([α]D) are consistent with literature values, confirming stereochemical integrity.
- The use of sterically hindered protecting groups (e.g., tert-butyl esters) prevents intramolecular side reactions during fluorination or other functionalization steps.
- Automated radiosynthesis methods have been developed for related fluorinated derivatives, demonstrating the scalability and robustness of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-2-methylpyrrolidine-2-methanol.
Substitution: Formation of 4-chloro-2-methylpyrrolidine-2-carboxylic acid or 4-amino-2-methylpyrrolidine-2-carboxylic acid.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions allows for the production of optically active compounds, which are crucial in the pharmaceutical industry for drug development.
Reactions and Transformations
The compound can undergo various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to form carbonyl compounds.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution Reactions : The hydroxy group can be substituted with other functional groups.
These transformations expand its utility in synthesizing diverse chemical entities.
Biological Applications
Pharmacological Properties
Research indicates that (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid exhibits several pharmacological activities:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, suggesting potential applications in treating mood disorders and cognitive enhancement.
- Antioxidant Activity : Preliminary studies indicate that this compound may scavenge free radicals, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Investigations have suggested that it could inhibit pro-inflammatory cytokines, thus potentially reducing chronic inflammation.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid in a mouse model of neurodegeneration. The results demonstrated significant improvements in cognitive function and reduced neuronal apoptosis compared to control groups, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory properties of the compound using human cell lines exposed to inflammatory stimuli. Results indicated a marked reduction in cytokine production when treated with (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid, supporting its potential therapeutic role in inflammatory conditions.
Industrial Applications
Production of Fine Chemicals
The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and is also used in producing high-performance materials such as hydrogels and biocompatible polymers. Its versatility makes it valuable across multiple fields including medicinal chemistry and polymer science.
Data Summary Table
| Application Area | Specific Use | Key Findings/Properties |
|---|---|---|
| Chemical Synthesis | Chiral building block | Induces chirality; versatile reactions |
| Pharmacology | Neurotransmitter modulation | Potential treatment for mood disorders |
| Antioxidant activity | Scavenges free radicals | |
| Anti-inflammatory effects | Reduces cytokine production | |
| Industrial Chemistry | Intermediate for pharmaceuticals | Used in high-performance materials |
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is achieved through hydrogen bonding interactions between the hydroxyl group of the compound and the peptide backbone of collagen. The molecular targets include collagen fibrils, and the pathways involved are related to collagen biosynthesis and stabilization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons :
Stereochemical Variations :
- The (2R,4R)-isomer (CAS 2584-71-6) differs in stereochemistry at the 2-position, altering its biological activity. For instance, it is used as D-cis-hydroxyproline in peptide synthesis, whereas the (2S,4R) configuration in the target compound may influence binding to enzymes like glycosidases .
Fluorination at the 4-position (CAS 1007912-97-1) introduces electronegativity, improving metabolic stability and enzyme inhibition profiles .
Hydrogen-Bonding Networks :
- Compounds like (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid (a trihydroxy derivative) exhibit extensive hydrogen-bonding networks, which enhance crystallinity and thermal stability compared to the target compound .
Natural vs. Synthetic Derivatives :
- The target compound is found in plant extracts, while derivatives like Boc-protected analogs (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, CAS 231891) are synthetic intermediates used in peptide coupling reactions .
Ring Size and Bioactivity :
- Piperidine analogs (e.g., (2S,4R)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride methyl ester, CAS 175671-43-9) have six-membered rings, offering conformational flexibility that may affect receptor binding compared to rigid pyrrolidine cores .
Biological Activity
Overview
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid, also known as 4-Hydroxyproline derivative, is a chiral amino acid that exhibits significant biological activity. Its structure contributes to various biochemical interactions, particularly in protein synthesis and stability. This compound is gaining attention for its potential applications in medicinal chemistry and biochemistry.
- Chemical Formula : CHNO
- Molecular Weight : 145.16 g/mol
- CAS Number : 97673-81-9
- IUPAC Name : (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
The biological activity of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid primarily involves its role as a structural component in proteins, particularly collagen. It enhances the stability of collagen structures through hydrogen bonding and steric interactions. The compound may also influence enzyme activity by acting as a substrate or inhibitor in various metabolic pathways.
1. Protein Stability and Folding
Research indicates that (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid plays a crucial role in the stabilization of collagen. It is involved in the formation of triple helices, which are essential for the structural integrity of collagen fibers. This stabilization is vital for maintaining skin elasticity and joint health.
2. Enzyme Interactions
The compound has been shown to interact with specific enzymes related to metabolic processes. For instance, it can act as a substrate for prolyl hydroxylase, an enzyme critical for collagen biosynthesis. This interaction suggests potential therapeutic applications in conditions involving collagen deficiency or degradation.
3. Antioxidant Properties
Studies have demonstrated that (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid exhibits antioxidant properties, which could protect cells from oxidative stress. This activity may contribute to its potential use in preventing age-related diseases and promoting overall health.
Research Findings
Recent studies have explored the diverse applications of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid:
Case Studies
- Wound Healing : A study investigated the application of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid in wound healing processes. The results indicated enhanced collagen formation and accelerated healing rates in animal models.
- Skin Health : Clinical trials assessed the effects of this compound on skin elasticity and hydration levels. Participants reported significant improvements in skin texture and reduced signs of aging after supplementation.
- Joint Health : In a controlled study on patients with osteoarthritis, supplementation with (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid resulted in decreased joint pain and improved mobility.
Q & A
Q. Critical Factors :
- Catalysts : Palladium or copper catalysts improve coupling efficiency in alkylation steps .
- Solvents : Polar aprotic solvents (DMF, toluene) enhance reaction homogeneity .
- Temperature : Low temperatures (−20°C) stabilize intermediates during protection .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | D-glucitol lactone, H₂O/EtOH | 66% | |
| Methylation | 1-Phenyl-1-trimethylsiloxyethylene, Pd catalyst | 66% | |
| Deprotection | TFA in DCM | >95% |
How is the stereochemical configuration of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration by analyzing anomalous scattering and hydrogen bonding patterns (e.g., C4 deviation from planarity) .
- NMR Spectroscopy : Coupling constants (e.g., ) between H2 and H4 confirm the trans relationship of substituents .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .
Example : Crystallographic data (e.g., C–H bond lengths: 0.93–0.98 Å, O–H = 0.82 Å) validate the hydroxyl group’s position .
What role do hydrogen bonding networks play in the structural stability of this compound?
Methodological Answer:
The compound’s crystal lattice is stabilized by an extensive hydrogen-bonding network. Each molecule acts as both donor and acceptor for five hydrogen bonds:
- Intramolecular : O–H···O between hydroxyl and carboxyl groups.
- Intermolecular : N–H···O and O–H···O interactions link adjacent molecules .
Table 2 : Hydrogen Bond Parameters (from Crystallography)
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| O4–H | O2 | 2.72 | 165 |
| N1–H | O3 | 2.89 | 155 |
These interactions contribute to high thermal stability (m.p. 449 K) and low solubility in non-polar solvents .
How can researchers address discrepancies in reported synthetic yields of derivatives?
Methodological Answer:
Discrepancies often arise from variations in:
Q. Resolution Strategies :
- Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst .
- Monitor reactions in real-time via LC-MS to identify bottlenecks .
What advanced techniques study the conformational dynamics of the pyrrolidine ring?
Methodological Answer:
- Dynamic NMR : Measures ring puckering via - coupling constants in solution .
- Molecular Dynamics Simulations : Predict solvent-dependent conformations (e.g., envelope vs. twist-boat) .
- X-ray Diffraction : Captures solid-state conformations (e.g., C4 out-of-plane distortion) .
Key Finding : The methyl group at C2 sterically hinders equatorial positioning of the hydroxyl group, favoring axial orientation .
How does the hydroxyl group influence reactivity in further modifications?
Methodological Answer:
The hydroxyl group participates in:
Q. Protection Strategies :
- Boc Protection : Uses di-tert-butyl dicarbonate in THF .
- Tritylation : Shields the hydroxyl group during peptide coupling .
Stability Note : The unprotected hydroxyl group decomposes above 25°C; store at −20°C under inert gas .
What methodologies resolve contradictions in biological activity data?
Methodological Answer:
Contradictions arise from:
- Impurity Profiles : Trace solvents (e.g., DMF) inhibit enzyme activity .
- Enantiomeric Purity : Residual (2S,4S) isomer acts as a competitive antagonist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
